Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate
Description
Properties
Molecular Formula |
C38H60O10S |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate |
InChI |
InChI=1S/C38H60O10S/c1-29(39)49-27-13-11-9-7-5-6-8-10-12-14-30(40)15-16-31(41)17-18-32(42)19-20-33(43)21-22-34(44)23-24-35(45)25-26-36(46)28-37(47)48-38(2,3)4/h5-28H2,1-4H3 |
InChI Key |
KDQIADKDRIEAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Polyethylene glycol derivatives with terminal hydroxyl groups (e.g., 3,6,9,12,15,18,21-heptaoxanonatriacontan-1-ol) serve as the backbone.
- tert-Butyl esters are introduced via esterification reactions using tert-butyl chloroformate or tert-butanol under acidic or catalytic conditions.
- The acetylsulfanyl group is introduced by thiolation followed by acetylation.
Stepwise Preparation Method
Detailed Reaction Conditions and Mechanistic Insights
Esterification to Form tert-Butyl Ester
- The terminal hydroxyl group of the polyether is converted to a carboxylic acid derivative, then esterified with tert-butanol or tert-butyl chloroformate.
- Typical conditions involve mild acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or use of coupling agents like DCC (dicyclohexylcarbodiimide).
- The tert-butyl ester protects the acid functionality during subsequent reactions and can be removed under acidic conditions if needed.
Introduction of the Sulfanyl Group
- The sulfanyl group is introduced by converting a suitable leaving group (e.g., tosylate or mesylate) at the 32-position to a thiol via nucleophilic substitution with thiourea or sodium hydrosulfide.
- Alternatively, thiol-ene click chemistry can be employed if an alkene functionality is present.
- The thiol intermediate is sensitive and requires inert atmosphere handling to prevent oxidation.
Acetylation of the Thiol
- The free thiol is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
- This step converts the thiol (-SH) to an acetylsulfanyl (-SCOCH3) group, stabilizing the sulfur functionality and preventing oxidation.
- Reaction monitoring is typically done by TLC or HPLC.
Representative Experimental Data
Analytical and Spectral Characterization
- NMR Spectroscopy: Confirms the presence of tert-butyl ester (singlet near 1.4 ppm), acetyl methyl group (singlet near 2.3 ppm), and polyether chain protons.
- FTIR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹), thioester C=O stretch (~1680 cm⁻¹), and ether C–O–C stretches (~1100 cm⁻¹).
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the acetylsulfanyl and tert-butyl ester groups.
- Chromatography: HPLC or preparative TLC used for purity assessment and isolation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Challenges/Notes |
|---|---|---|
| Polyether backbone prep | Commercial PEG or stepwise PEGylation | Control of chain length and polydispersity |
| Esterification | tert-Butyl chloroformate, acid catalyst | Avoid hydrolysis, maintain anhydrous conditions |
| Thiolation | Thiourea, NaSH, or thiol-ene chemistry | Thiol oxidation prevention |
| Acetylation | Acetyl chloride, base (pyridine) | Complete conversion, avoid overacetylation |
| Purification | Silica gel chromatography, recrystallization | Removal of side products and unreacted reagents |
Research Findings and Literature Insights
- The use of PEG derivatives with tert-butyl esters is well-documented for improving solubility and stability in drug conjugates.
- Thiol functionalization followed by acetylation is a common strategy to introduce protected sulfur groups that can be later deprotected for further conjugation.
- Optimization of reaction conditions, especially temperature and solvent choice, is critical to maximize yield and purity.
- Patents and literature emphasize the importance of inert atmosphere and moisture-free conditions during thiolation and acetylation steps to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and ether linkages can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester linkage produces alcohols.
Scientific Research Applications
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, modulating their activity. The ether linkages provide stability and solubility, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Thioester vs. Ester
The thioester group distinguishes this compound from analogs like tert-butyl 32-acetyloxy-3,6,9,12,15,18,21-heptaoxodotriacontanoate (hypothetical ester variant). Key differences include:
The thioester’s reactivity makes it suitable for dynamic covalent chemistry, whereas esters are preferred for prolonged stability .
PEG Chain Length Variations
The heptaoxa chain (seven ether units) contrasts with shorter PEG-like derivatives. For example, tert-butyl 32-acetylsulfanyl-3,6,9,12-tetraoxodotriacontanoate (hypothetical tetraoxa analog) would exhibit:
Longer PEG chains enhance solubility in aqueous media, making the target compound more suitable for biomedical applications .
Protecting Group Variations
The tert-butyl group differs from other protective moieties, such as methyl or benzyl esters :
The tert-butyl group’s bulkiness prevents unintended reactions during synthesis but requires harsh conditions for removal .
Biological Activity
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a long hydrocarbon chain with multiple ether linkages and a tert-butyl group. Its structural complexity allows for diverse interactions within biological systems. The molecular formula is , and its molecular weight is approximately 570.96 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties. These properties can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Research indicates that certain sulfanyl compounds possess antimicrobial effects against various pathogens. The presence of the acetylsulfanyl group may enhance these properties.
- Cytotoxic Effects : Some studies suggest that compounds in this class can induce cytotoxicity in cancer cells, making them potential candidates for anticancer therapy.
Antioxidant Activity
A study investigating the antioxidant capacity of related compounds showed that they effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 75 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 50 |
Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.
The proposed mechanisms underlying the biological activities include:
- Antioxidant Mechanism : The compound likely reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.
- Membrane Disruption : The antimicrobial activity may stem from the ability of the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives (e.g., L4 in ) require coupling agents like EDC/HOBt for amide bond formation and purification via reverse-phase HPLC (C18 columns) to achieve >95% purity. Analytical validation using ESI-MS and -NMR is critical to confirm structural integrity . Optimizing solvent systems (e.g., acetonitrile/water gradients) and monitoring reaction intermediates via TLC or LC-MS can minimize side products.
Q. What analytical techniques are most reliable for characterizing the molecular structure and stability of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., - HSQC, COSY) are essential for structural elucidation. For stability studies, accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and oxidative stress (HO) can identify vulnerable functional groups (e.g., acetylsulfanyl or heptaoxo chains). LC-MS tracking of degradation products (e.g., tert-butyl cleavage fragments) provides kinetic data .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound in drug delivery systems?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions between the compound’s polyethylene glycol (PEG) chains and lipid bilayers, predicting encapsulation efficiency. For instance, emphasizes aligning experimental design with conceptual models (e.g., PEGylation’s role in solubility and biodistribution). Validating simulations with experimental data (e.g., DSC for phase transitions) resolves discrepancies between predicted and observed behavior .
Q. What strategies resolve contradictions in data on the compound’s reactivity under aqueous vs. non-aqueous conditions?
- Answer : Contradictions often arise from solvent polarity effects on the acetylsulfanyl group’s nucleophilicity. Controlled experiments in DMSO (polar aprotic) vs. THF (non-polar) with kinetic profiling (e.g., UV-Vis monitoring of thiol-disulfide exchange) clarify solvent-dependent reactivity. Cross-referencing with IR spectroscopy (S-H stretching at ~2550 cm) quantifies thiol availability .
Q. How can factorial design optimize the compound’s stability during long-term storage?
- Answer : A 2 factorial design (temperature, humidity, light exposure) identifies critical factors. For example, highlights factorial design’s utility in isolating variables. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Lyophilization or inert gas purging (N) may mitigate oxidation, supported by TGA data on mass loss .
Methodological Challenges
Q. What purification challenges arise from the compound’s polyethylene glycol (PEG) chains, and how are they addressed?
- Answer : PEG’s polydispersity complicates chromatographic separation. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) or membrane filtration (e.g., 10 kDa MWCO) isolates monodisperse fractions. notes membrane technologies’ role in separating macromolecules. Post-purification, MALDI-TOF confirms PEG chain uniformity .
Q. How do researchers validate the compound’s biological activity without commercial reference standards?
- Answer : Orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters) cross-validate activity. suggests synthesizing truncated analogs (e.g., tert-butyl fragments) as internal controls. Dose-response curves (IC/EC) and statistical validation (e.g., ANOVA for triplicate data) ensure reproducibility .
Theoretical & Practical Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
